6-(Aminomethyl)-2,3-dichlorophenol
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Overview
Description
6-(Aminomethyl)-2,3-dichlorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dichlorophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2,3-dichlorophenol typically involves the aminomethylation of 2,3-dichlorophenol. One common method is the Mannich reaction, which involves the condensation of 2,3-dichlorophenol with formaldehyde and a primary or secondary amine under acidic conditions . The reaction is usually carried out in an ethanol solution at elevated temperatures to facilitate the formation of the aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and activators may also be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2,3-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
6-(Aminomethyl)-2,3-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2,3-dichlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichlorophenol moiety can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-2,3-dichlorophenol: Unique due to the presence of both aminomethyl and dichlorophenol groups.
2,3-Dichlorophenol: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
6-(Aminomethyl)phenol: Similar structure but without the chlorine atoms, leading to different reactivity and applications
Uniqueness
The presence of both aminomethyl and dichlorophenol groups allows for versatile reactivity and interactions with various biological and chemical systems .
Properties
Molecular Formula |
C7H7Cl2NO |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
6-(aminomethyl)-2,3-dichlorophenol |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H,3,10H2 |
InChI Key |
JYNFZSKJUPJJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)O)Cl)Cl |
Origin of Product |
United States |
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